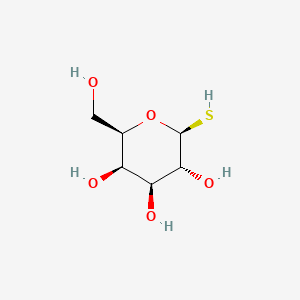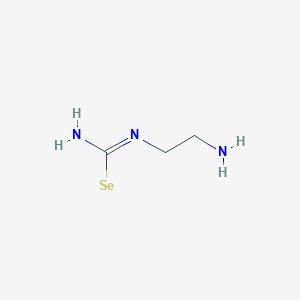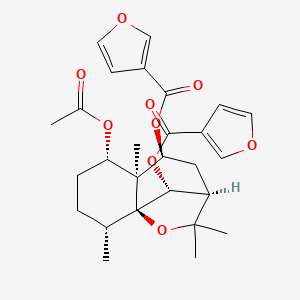
3,12-Dihydroxylauric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-dihydroxylauric acid is a dihydroxy monocarboxylic acid that consists of lauric (dodecanoic) acid bearing two hydroxy substituents at positions 3 and 12. It is an omega-hydroxy fatty acid, a 3-hydroxy fatty acid, a dihydroxy monocarboxylic acid and a medium-chain fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 3,12-dihydroxylaurate.
Scientific Research Applications
Dehydration Mechanisms in Heteropolyacids
Research by Essayem et al. (2001) explored dehydration mechanisms in heteropolyacids, providing insights relevant to understanding the behavior of compounds like 3,12-dihydroxylauric acid under certain conditions. This study focused on the structural transformations in heteropolyacids during dehydration, which is essential for applications in catalysis and material science (Essayem et al., 2001).
Hyperdispersants in Non-Aqueous Media
Zhou Duan-wen (2005) investigated N-(polyhydroxylauric acid ester)-carbonyl-3-dimethylaminopropamine, a hyperdispersant derived from 12-hydroxylauric acid. This research is significant for the development of advanced dispersants in non-aqueous media, such as in paint and coating industries (Zhou Duan-wen, 2005).
Biosynthetic Pathways for Hydroxyacids
A study by Chen and Huang (2017) on the metabolic engineering of Corynebacterium glutamicum for 3-hydroxypropionic acid production highlights the potential of using similar biosynthetic pathways for compounds like 3,12-dihydroxylauric acid. These pathways are crucial for producing platform chemicals from renewable resources (Chen & Huang, 2017).
Production and Applications of Hydroxyacids
Research by Ren et al. (2005) on polyhydroxyalkanoates as a source of chiral hydroxyalkanoic acids sheds light on the potential of 3,12-dihydroxylauric acid in the production of biodegradable polymers and its use as a chiral starting material in various industries. This research emphasizes the versatility of hydroxyacids in different industrial applications (Ren et al., 2005).
Microbial Degradation and Biodegradability
The study of microbial degradation of polyhydroxyalkanoates by Volova et al. (2017) provides insights into the biodegradability of compounds like 3,12-dihydroxylauric acid. Understanding how microbial communities interact with such compounds is crucial for their application in environmental biotechnology (Volova et al., 2017).
properties
Molecular Formula |
C12H24O4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,12-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c13-9-7-5-3-1-2-4-6-8-11(14)10-12(15)16/h11,13-14H,1-10H2,(H,15,16) |
InChI Key |
JGEFOCOPBYAGDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CC(=O)O)O)CCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)












